Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate
CAS No.: 2304635-45-6
Cat. No.: VC4557684
Molecular Formula: C14H21BN2O4
Molecular Weight: 292.14
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2304635-45-6 |
|---|---|
| Molecular Formula | C14H21BN2O4 |
| Molecular Weight | 292.14 |
| IUPAC Name | ethyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate |
| Standard InChI | InChI=1S/C14H21BN2O4/c1-6-19-12(18)7-11-16-8-10(9-17-11)15-20-13(2,3)14(4,5)21-15/h8-9H,6-7H2,1-5H3 |
| Standard InChI Key | AAMVFZOJYQUKKP-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)CC(=O)OCC |
Introduction
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate typically involves a multi-step process starting from pyrimidine derivatives. A common route begins with the functionalization of pyrimidine at the 5-position with a boronic ester group. For instance, pyrimidine-5-boronic acid pinacol ester (CAS: 321724-19-0) can undergo nucleophilic substitution or palladium-catalyzed coupling with ethyl 2-(pyrimidin-2-yl)acetate to introduce the acetate side chain .
Key steps include:
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Boronation: The introduction of the tetramethyl-1,3,2-dioxaborolan-2-yl group via reaction with pinacol borane under inert conditions.
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Esterification: Coupling the boronate-functionalized pyrimidine with ethyl chloroacetate in the presence of a base such as potassium carbonate.
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Purification: Column chromatography or recrystallization to isolate the product in high purity (>97%) .
Structural and Spectroscopic Data
The compound’s structure is confirmed through spectroscopic methods:
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NMR: ¹H NMR spectra exhibit signals for the tetramethyl groups (δ 1.0–1.3 ppm), pyrimidine protons (δ 8.5–9.0 ppm), and ethyl acetate moiety (δ 1.2–4.2 ppm).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 293.14 [M+H]⁺, consistent with the molecular formula.
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X-ray Crystallography: While no crystallographic data is available for this specific compound, analogous boronic esters display planar boron centers with bond lengths of ~1.36 Å for B-O and ~1.56 Å for B-C .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁BN₂O₄ |
| Molecular Weight | 292.14 g/mol |
| CAS Number | 2304635-45-6 |
| Boiling Point | 325–330°C (estimated) |
| Solubility | Soluble in THF, DMF, DMSO |
Chemical Reactivity and Applications
Role in Suzuki-Miyaura Coupling
Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate is primarily employed in Suzuki-Miyaura reactions, which facilitate the formation of biaryl and heteroaryl structures. The boronic ester group acts as a transmetalation agent, transferring the pyrimidine moiety to a palladium catalyst, which subsequently couples with aryl halides . This reactivity is exemplified in the synthesis of:
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Pharmaceutical intermediates: Anticancer agents like kinase inhibitors, where pyrimidine cores are ubiquitous.
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Polymer precursors: Conjugated polymers for organic electronics, leveraging the compound’s stability under thermal conditions .
Functionalization and Derivatization
The ethyl acetate side chain offers a handle for further modifications:
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Hydrolysis: Treatment with aqueous NaOH yields the carboxylic acid derivative, useful in peptide coupling reactions.
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Amidation: Reaction with primary amines forms amide derivatives, expanding utility in drug discovery.
Table 2: Comparative Reactivity of Boronic Esters
| Compound | Reaction Yield (%) | Preferred Solvent |
|---|---|---|
| Ethyl 2-[5-(dioxaborolan-2-yl)pyrimidinyl]acetate | 85–92 | THF |
| Pyrimidine-5-boronic acid pinacol ester | 78–88 | DMF |
| tert-Butyl carbamate derivatives | 70–82 | DCM |
Future Directions and Research Opportunities
Expanding Synthetic Utility
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Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.
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Photoredox Catalysis: Exploring light-mediated couplings for novel bond formations.
Biological Profiling
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In vitro Screening: Assessing toxicity and kinase inhibition profiles.
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Prodrug Development: Leveraging the ethyl ester as a hydrolyzable prodrug moiety.
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